molecular formula C7H17O5PS2 B136752 Phoratoxon sulfone CAS No. 2588-06-9

Phoratoxon sulfone

Cat. No. B136752
CAS RN: 2588-06-9
M. Wt: 276.3 g/mol
InChI Key: IIMUEPCADBPEMF-UHFFFAOYSA-N
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Description

Synthesis of Phoratoxon Sulfone

The synthesis of α-diazo-β-keto sulfones, which are closely related to compounds like phoratoxon sulfone, can be achieved through the acylation of diazomethyl anions with N-acylbenzotriazoles. This method provides a pathway to synthesize a variety of sulfone derivatives, potentially including phoratoxon sulfone .

Molecular Structure Analysis

While the specific molecular structure of phoratoxon sulfone is not detailed in the provided papers, the structure of related sulfone compounds can be inferred. For instance, sulfonamido-phosphoramidite ligands form dinuclear complexes with a "boat-shaped" structure, which could suggest that phoratoxon sulfone may also exhibit a complex molecular geometry conducive to its biological activity .

Chemical Reactions Analysis

Phoratoxon sulfone is likely to undergo nucleophilic reactions with reduced sulfur species under anoxic conditions, similar to its precursors phorate and terbufos. These reactions are characterized by second-order rate constants and can lead to various transformation products, indicating that phoratoxon sulfone may also react with these species in environmental contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of phoratoxon sulfone can be partially understood by examining the behavior of similar compounds. For example, phorate sulfoxide and phorate sulfone are known to undergo rapid degradation in natural soils compared to sterile soils, suggesting that phoratoxon sulfone may also be subject to significant biochemical transformation in the environment . Additionally, the confirmation of phorate, terbufos, and their sulfoxides and sulfones in water by gas chromatography/mass spectrometry indicates that phoratoxon sulfone could be detected and quantified in environmental samples using similar analytical techniques .

Relevant Case Studies

The transformation of phorate into phorate sulfoxide and phorate sulfone in soils provides a case study for understanding the environmental fate of phoratoxon sulfone. The rapid disappearance of these compounds from natural soils implies that microbial activity plays a significant role in their degradation, which could also apply to phoratoxon sulfone . Additionally, the ability to confirm the presence of these compounds in water at low levels suggests that monitoring for phoratoxon sulfone in environmental samples is feasible .

Scientific Research Applications

Analytical Detection in Food Products

A study by Rahman et al. (2016) developed an analytical method to detect phorate and its metabolites, including phoratoxon sulfone, in porcine and chicken muscles and table eggs. This method is crucial for monitoring phorate and its metabolites in animal products, ensuring food safety.

Role in Pesticide Metabolism

The metabolism of phorate, a related compound to phoratoxon sulfone, was examined by Henderson et al. (2004). They found that flavin-containing monooxygenase in the human lung plays a role in the metabolism of phorate to its sulfoxide form. This research contributes to understanding human resistance to organophosphate-mediated toxicity.

Environmental Degradation and Remediation

The study by Chen et al. (2014) investigated the effectiveness of chlorine dioxide in removing phorate and diazinon residues on lettuce and in aqueous solutions. This study is significant in understanding the degradation of pesticides, including phoratoxon sulfone, in environmental contexts.

Soil Microbial Interaction

Research by Das et al. (2005) explored the interaction of phorate, including its metabolites like phoratoxon sulfone, with soil microorganisms. This research is vital in understanding the environmental impact and persistence of such compounds in agricultural soils.

Bioremediation Potential

A study by Jariyal et al. (2015) identified Brevibacterium frigoritolerans as a microorganism capable of metabolizing phorate, potentially leading to the bioremediation of phoratoxon sulfone. This research is crucial for developing strategies to remediate soils contaminated with such pesticides.

Dissipation in Agricultural Ecosystems

Ramasubramanian and Paramasivam (2016) studied the dissipation of phorate in tropical sugarcane ecosystems, including the behavior of metabolites like phoratoxon sulfone. Understanding these dynamics is essential for managing pesticide use in agriculture.

Detection in Traditional Medicine

The work by Zhang et al. (2022) on detecting pesticides in traditional Chinese medicine includes insights into the presence of phoratoxon sulfone, highlighting the need for monitoring such compounds in herbal products.

Environmental Fate and Impact

Sharma et al. (2006) investigated the chemical oxidation of sulfonamides, which are structurally related to phoratoxon sulfone, by ferrate(VI). This research is pertinent to understanding the environmental fate of such compounds.

properties

IUPAC Name

1-[ethoxy(ethylsulfonylmethylsulfanyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O5PS2/c1-4-11-13(8,12-5-2)14-7-15(9,10)6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMUEPCADBPEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058346
Record name Phoratoxon sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phoratoxon sulfone

CAS RN

2588-06-9
Record name Phorate oxon sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2588-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phoratoxon sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phoratoxon sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHORATOXON SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C51PS1236B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
MM Rahman, SW Kim, TW Na… - Journal of …, 2016 - Wiley Online Library
… , phoratoxon, phoratoxon sulfoxide, and phoratoxon sulfone, in beef and milk using liquid … , phoratoxon, phoratoxon sulfoxide, and phoratoxon sulfone) in porcine and chicken muscle …
DL Grant, CR Sherwood, KA McCully - Journal of Chromatography A, 1969 - Elsevier
… Phorate, phoratoxon, phorate sulfoxide, phorate sulfone, phoratoxon sulfoxide and phoratoxon sulfone were obtained from American Cyanamid Company. Disulfoton, disulfoton oxygen …
Number of citations: 15 www.sciencedirect.com
EP Lichtenstein, TW Fuhremann… - Journal of agricultural …, 1974 - ACS Publications
… Roots contained primarily phorate sulfone and some phorate sulfoxide, while greens also contained phoratoxon sulfoxide and phoratoxon sulfone. It appears that roots of corn …
Number of citations: 34 pubs.acs.org
BN Anderegg, EP Lichtenstein - Journal of agricultural and food …, 1981 - ACS Publications
… Phorate sulfoxide and phorate sulfone were apparently further oxidized inplant tops into phoratoxon sulfoxide and phoratoxon sulfone, more so in oatleaves than in corn leaves. …
Number of citations: 24 pubs.acs.org
HA McLeod, G Mulkins, SLN Rao - Bulletin of Environmental …, 1969 - Springer
… Standards were obtained from the American Cyanamid Co.~ phorate, analytical standard, phorate sulfoxide, phorate sulfone, phoratoxon, phoratexon sulfoxide and phoratoxon sulfone …
Number of citations: 6 link.springer.com
JH Kim - Applied Biological Chemistry, 1988 - koreascience.kr
… 02mg/kg, and phorate" sulfone was 1.73mg/kg, phorate sulfoxide, phoratoxon, phoratoxon sulfoxide and phoratoxon sulfone were about 0.36-0. 63mg/kg, respectively. Dosages of 50% …
Number of citations: 2 koreascience.kr
DB Leuck, MC Bowman - Journal of Economic Entomology, 1970 - academic.oup.com
… The low residues of phoratoxon sulfone (0.022 ppm or less) present at the time of ensiling disappeared during the ensuing 30 days of storage at 85F. Also, residues of phoratoxon were …
Number of citations: 8 academic.oup.com
A Shagufta, IQ Javed - African Journal of Microbiology …, 2014 - academicjournals.org
… Malathion was not detected in the cell free culture fluids, instead four degradation products namely phoratoxon sulfone, malaoxon, butanedioic acid and ethyl methyl-methyl …
Number of citations: 4 academicjournals.org
BN Anderegg, EP Lichtenstein - Journal of agricultural and food …, 1984 - ACS Publications
… Phorate sulfoxide, phorate sulfone, phoratoxon, phoratoxon sulfoxide, and phoratoxon sulfone were also supplied by American Cyanamid Co. Solvents used were redistilled acetone, …
Number of citations: 11 pubs.acs.org
N Ahmad, DD Walgenbach, GR Sutter - Bulletin of Environmental …, 1979 - Springer
… were phorate 79 + 4 phoratoxon sulfone 78 + 2 terbufos 88 + 3, … for phorate 3.46 + .03, phoratoxon sulfone 5.78 + .03, terbufos … (5 ng phoratoxon sulfone and 10 ng terbufoxon sulfone). …
Number of citations: 45 link.springer.com

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